

Spectroscopic Profile of Isosorbide: A Technical Guide

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Compound of Interest

Compound Name: *Ssioriside*

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This technical guide provides a comprehensive overview of the spectroscopic data for Isosorbide, a well-characterized bicyclic diol derived from sorbitol. Due to the lack of information for "**Ssioriside**," it is presumed that this was a typographical error for "Isosorbide." This document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting it in a structured format for easy reference and comparison. Detailed experimental protocols, where available, are also provided.

Mass Spectrometry (MS) Data

A liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous determination of two of its active metabolites, isosorbide 2-mononitrate (IS 2-MN) and isosorbide 5-mononitrate (IS 5-MN).^[1] While detailed fragmentation data for the parent Isosorbide is not extensively available in the provided context, the methodology for its metabolites is instructive.

Experimental Protocol: LC-ESI-MS/MS for Isosorbide Metabolites

A specific and validated LC-ESI-MS/MS assay is utilized for the simultaneous determination of IS 2-MN and IS 5-MN.^[1] The following outlines the key aspects of the experimental protocol:

- Sample Preparation: A simple protein precipitation technique is used for extraction from plasma samples (rat and human).[1]
- Internal Standard: 13C6 isosorbide 5-mononitrate is employed as the internal standard.[1]
- Chromatography: The two isomers are separated on a chiral column.[1]
- Ionization and Detection: Mass detection is performed using electrospray ionization (ESI) in the negative multiple reaction monitoring (MRM) mode.[1] Due to the neutral nature of organic nitrates, acetate adduct ions of IS 2-MN and IS 5-MN were selected as the parent mass for quantification as they ionize and fragment well in the negative mode.[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the reported ¹H and ¹³C NMR data for Isosorbide.

¹H NMR Spectroscopic Data for Isosorbide

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Frequency (MHz)
4.69	dd	1H	CDCl ₃	500
4.37	m	2H	CDCl ₃	500
4.29	q	1H	CDCl ₃	500
3.87	m	3H	CDCl ₃	500
3.52	dd	1H	CDCl ₃	500
2.67	s	1H	CDCl ₃	500
1.69	s	1H	CDCl ₃	500

Table 1: Summary of ¹H NMR data for Isosorbide in Deuterated Chloroform.[2]

¹³C NMR Spectroscopic Data for Isosorbide Dimethyl Ether

While specific ^{13}C NMR data for the parent Isosorbide is not detailed in the provided search results, data for its derivative, Isosorbide dimethyl ether, is available.

Chemical Shift (δ) ppm
Data not explicitly provided in search results

Table 2: ^{13}C NMR data for Isosorbide Dimethyl Ether. Although the specific chemical shifts are not listed, ChemicalBook provides a spectrum for reference.[\[3\]](#)

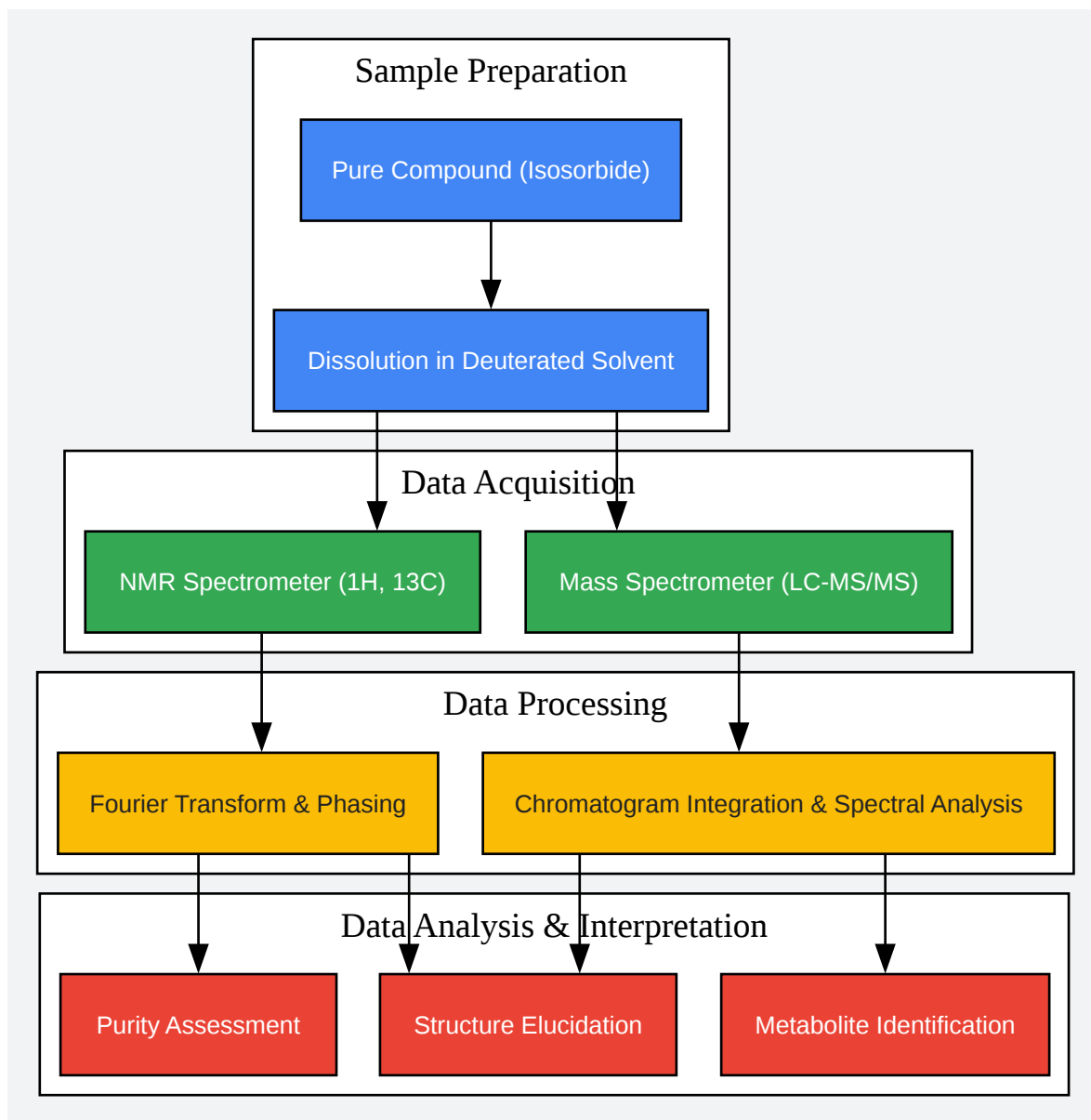
Experimental Protocol: NMR Spectroscopy

The following provides a general outline of the experimental conditions for acquiring NMR spectra of Isosorbide and its derivatives.

- Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies such as 400 MHz or 500 MHz.[\[2\]](#)[\[4\]](#)
- Solvents: Deuterated solvents such as Dimethyl Sulfoxide- d_6 (DMSO- d_6) or Deuterated Chloroform (CDCl_3) are commonly used.[\[2\]](#)[\[4\]](#)
- Internal Standards: For quantitative NMR, internal standards like maleic acid or 1,4-dinitrobenzene may be used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Isosorbide, from sample preparation to data interpretation.



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Caption: Workflow for Spectroscopic Analysis of a Compound.

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References

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